molecular formula C22H19N5O3 B12205103 N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide

N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide

Cat. No.: B12205103
M. Wt: 401.4 g/mol
InChI Key: CZSYIFFWWILSTK-UHFFFAOYSA-N
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Description

N-(4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and linked via a methoxy bridge to a phenylbenzamide scaffold. This compound’s structure combines aromatic, heterocyclic, and ether functionalities, making it a candidate for diverse biological applications.

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

N-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methoxy]phenyl]benzamide

InChI

InChI=1S/C22H19N5O3/c1-29-19-13-9-18(10-14-19)27-21(24-25-26-27)15-30-20-11-7-17(8-12-20)23-22(28)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,23,28)

InChI Key

CZSYIFFWWILSTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide typically involves multiple steps. One common method is the condensation of 4-methoxyphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with 4-hydroxybenzaldehyde to introduce the methoxyphenyl group. Finally, the resulting compound is coupled with benzoyl chloride to form the benzamide moiety. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group results in the formation of a hydroxyl group, while reduction of a nitro group yields an amine .

Scientific Research Applications

N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory and cancer pathways. The tetrazole ring can interact with metal ions, affecting various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Analogs

4-(1H-Tetrazol-5-yl)-N-(4-(1H-Tetrazol-5-yl)phenyl)benzamide (CAS: 132640-22-3)
  • Structure : Contains two tetrazole rings directly attached to benzamide and phenyl groups.
  • Key Differences: Lacks the methoxy bridge and 4-methoxyphenyl substituent present in the target compound. Higher nitrogen content (9 N atoms vs.
  • Molecular Weight : 333.31 g/mol (vs. ~405 g/mol estimated for the target compound).
2-{[(4-Methoxyphenyl)Sulfonyl]Amino}-N-(2-Phenylethyl)Benzamide
  • Structure : Replaces the tetrazole with a sulfonamide group.
  • Key Differences: Sulfonamide group offers different electronic properties (strong electron-withdrawing effect) compared to tetrazole’s aromatic heterocycle. The target compound’s tetrazole may enhance binding affinity through additional dipole interactions .

Heterocyclic Variants

4-(tert-Butyl)-N-[5-(4-Methoxyphenyl)-1H-Pyrazol-3-yl]Benzamide
  • Structure : Features a pyrazole ring instead of tetrazole.
  • Key Differences :
    • Pyrazole’s two adjacent nitrogen atoms provide distinct hydrogen-bonding patterns compared to tetrazole’s four-nitrogen system.
    • The tert-butyl group increases hydrophobicity, which may improve blood-brain barrier penetration relative to the target compound’s methoxy group .
N-[5-(5-Acetyl-6-Methyl-Pyridin-2-yl)-3-Phenyl-3H-[1,3,4]Thiadiazol-2-ylidene]-Benzamide (8a)
  • Structure : Incorporates a thiadiazole ring fused with pyridine.
  • Key Differences :
    • Thiadiazole’s sulfur atom contributes to lipophilicity and π-stacking capabilities.
    • Higher molecular weight (414.49 g/mol) and additional acetyl/methyl groups may alter metabolic stability compared to the target compound .

Alkoxy-Substituted Derivatives

N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-Hydroxy-3-Phenylpropan-2-yl]Amino}-1-Oxopropan-2-yl]Benzamide (Compound 6)
  • Structure : Ethoxy substituent instead of methoxy on the phenyl ring.
  • Key Differences: Longer alkoxy chain increases lipophilicity (logP ~3.5 vs. Stereochemistry (S-configuration) and hydroxyl group may influence target selectivity .
N-{(2S)-1-{[(2S)-1-Hydroxy-3-Phenylpropan-2-yl]Amino}-1-Oxo-3-[4-(Propan-2-yloxy)Phenyl]Propan-2-yl}Benzamide (Compound 8)
  • Structure : Bulkier isopropoxy substituent.
  • Key Differences: Steric hindrance from isopropoxy may reduce binding to flat binding pockets compared to the target compound’s methoxy group.

Structural-Activity Relationship (SAR) Analysis

Feature Target Compound Key Analogs Impact on Properties
Tetrazole Ring Present Absent in sulfonamide analogs Enhances hydrogen bonding and dipole interactions; may improve target binding .
Methoxy Substituent Para position Ethoxy/isopropoxy in analogs Optimizes electronic effects (electron-donating) and steric profile for receptor fit .
Benzamide Core Present Modified in pyrazole/thiadiazole analogs Maintains planar structure for π-π stacking; substitutions alter metabolic pathways .

Physicochemical and Pharmacokinetic Considerations

  • logP : Estimated ~2.5–3.0 for the target compound, balancing lipophilicity (for membrane permeability) and hydrophilicity (for solubility).
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas tetrazoles resist oxidative metabolism, suggesting longer half-life than pyrazole/thiadiazole analogs .

Biological Activity

N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Structural Overview

The compound features a benzamide core linked to a tetrazole ring through a methoxy bridge. The presence of methoxy groups and the tetrazole moiety enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.

Structural Feature Description
Benzamide CoreProvides structural stability and potential for enzyme inhibition.
Tetrazole RingEnhances binding affinity and specificity towards molecular targets.
Methoxy SubstituentsModulate pharmacokinetic properties and increase solubility.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to inhibit key enzymes involved in various metabolic pathways.
  • Receptor Binding : The tetrazole ring enhances the compound's ability to bind to receptors, potentially modulating signaling pathways related to cancer and inflammation.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds containing the benzamide fragment have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and PDGFR. In vitro studies reported IC50 values indicating strong cytotoxic effects on various cancer cell lines, including hematological malignancies and solid tumors .
    Compound Cell Line IC50 (µM)
    Compound AHCT-150.05
    Compound BSF-2950.02

Anti-inflammatory Activity

The compound's ability to inhibit specific enzymes suggests potential anti-inflammatory effects. Similar tetrazole-containing compounds have been studied for their ability to reduce inflammatory markers in vitro.

Case Studies

  • Study on Receptor Tyrosine Kinases : A study evaluated the efficacy of various benzamide derivatives against RTKs, highlighting that compounds with the tetrazole ring exhibited enhanced activity against EGFR and HER2, with inhibition rates exceeding 90% at low concentrations .
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to the active sites of target proteins, suggesting a favorable geometry for enzyme inhibition .

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